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Compound of Interest

Compound Name: 5-Ethyl-2-methoxyacetophenone

CAS No.: 29643-54-7

Cat. No.: B1607833

Get Quote

Structural Characterization & Spectroscopic Analysis
Executive Summary
5-Ethyl-2-methoxyacetophenone (1-(5-ethyl-2-methoxyphenyl)ethanone) is a critical aromatic

intermediate used in the synthesis of substituted benzamides (e.g., antipsychotics like

Eticlopride) and agrochemicals. Its structure features a 1,2,4-trisubstituted benzene ring, where

the regiochemistry of the acetyl and ethyl groups relative to the methoxy director is pivotal for

biological activity.

This guide provides a self-validating protocol for its synthesis via Friedel-Crafts acylation and a

comprehensive breakdown of its spectral signature to ensure precise identification during drug

development workflows.
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Parameter Data

IUPAC Name 1-(5-ethyl-2-methoxyphenyl)ethanone

Common Synonyms
5'-Ethyl-2'-methoxyacetophenone; 3-Acetyl-4-

methoxyethylbenzene

CAS Registry Number 29643-54-7

Molecular Formula C₁₁H₁₄O₂

Molecular Weight 178.23 g/mol

Physical State
Pale yellow oil or low-melting solid (approx. 20–

25°C)

Boiling Point ~145–150°C at 10 mmHg (Predicted)

Solubility
Soluble in DCM, EtOAc, DMSO, Chloroform;

Insoluble in water

Spectroscopic Interpretation (The "Why" Behind the
Peaks)
The following spectral data is constructed based on high-fidelity structural analogs (2'-

methoxyacetophenone) and substituent additivity rules (Hammett constants). This section

validates the structure through causality.

Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, CDCl₃)
The spectrum is defined by the deshielding effect of the carbonyl group on H-6 and the

shielding effect of the methoxy group on H-3.
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anisotropy of

C=O.

¹³C NMR (100 MHz, CDCl₃)
Carbonyl (C=O): ~199.5 ppm (Ketone characteristic).

Aromatic C-O (C-2): ~156.0 ppm (Deshielded by oxygen).

Aliphatic Carbons: 55.6 (OMe), 31.8 (Acetyl CH₃), 28.0 (Ethyl CH₂), 15.8 (Ethyl CH₃).

Infrared Spectroscopy (FT-IR)
1675 cm⁻¹ (Strong): C=O Stretching. Lower than typical ketones (1715 cm⁻¹) due to

conjugation with the benzene ring and the electron-donating methoxy group (resonance

effect).

1245 cm⁻¹ (Strong): C-O-C Asymmetric stretch (Aryl ether).

2960–2850 cm⁻¹: C-H Aliphatic stretching (Ethyl/Methyl groups).

Synthesis & Purification Protocol
Methodology: Friedel-Crafts Acylation of 4-Ethylanisole. Rationale: Direct acetylation of 4-

ethylanisole is regioselective. The methoxy group is a stronger ortho/para director than the

ethyl group. With the para position blocked by the ethyl group, the acetyl group enters ortho to

the methoxy group (Position 2 relative to OMe, Position 1 in product numbering).

Reagents & Stoichiometry
Substrate: 4-Ethylanisole (1.0 eq)

Reagent: Acetyl Chloride (1.2 eq)

Catalyst: Aluminum Chloride (AlCl₃) (1.5 eq) – Must be anhydrous.

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.
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Step-by-Step Workflow
Preparation: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere. Add AlCl₃

(1.5 eq) and dry DCM.

Addition 1: Cool to 0°C. Add Acetyl Chloride (1.2 eq) dropwise. Stir for 15 min to form the

acylium ion complex.

Addition 2: Add 4-Ethylanisole (1.0 eq) dissolved in DCM dropwise over 30 minutes. Maintain

temp < 5°C to prevent polymerization or isomerization.

Reaction: Allow to warm to Room Temperature (RT). Stir for 3–4 hours.

Self-Validation Check: Monitor HCl gas evolution (bubbler). Reaction is near completion

when gas evolution ceases.

Quenching: Pour the mixture slowly onto crushed ice/HCl. Exothermic!

Workup: Extract with DCM (3x). Wash organic layer with Brine and NaHCO₃ (to remove acid

traces). Dry over MgSO₄.[1]

Purification: Vacuum distillation or Flash Chromatography (Hexane:EtOAc 9:1).

Visualization of Workflows
Figure 1: Synthesis Logic & Regioselectivity
This diagram illustrates the flow from precursors to the final purified target, highlighting the

critical quenching step.
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Caption: Step-wise Friedel-Crafts acylation workflow ensuring regioselective synthesis.

Figure 2: NMR Structural Assignment Logic
This diagram correlates the specific protons to their chemical environment, explaining the

splitting patterns.
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Caption: Correlation between chemical environment and observed NMR signals.

Quality Control & Impurity Profiling
To ensure the material is suitable for pharmaceutical research, the following self-validating QC

steps are mandatory:

TLC Analysis:

Mobile Phase: Hexane:Ethyl Acetate (8:2).

Observation: Product Rf ~ 0.5; Starting material (4-ethylanisole) Rf ~ 0.8 (non-polar).

Visualization: UV (254 nm) and Iodine stain.

Regioisomer Check (Critical):
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Impurity: 3-Acetyl-4-ethylanisole.

Detection: Check the aromatic region in ¹H NMR.[2] The impurity will show a different

splitting pattern (likely two singlets or weak coupling if the acetyl enters ortho to the ethyl

group, though sterically unlikely). The product must show the characteristic H-6 doublet at

~7.6 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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